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molecular formula C12H10N2O2 B070897 3-(Benzyloxy)pyrazine-2-carbaldehyde CAS No. 177759-37-4

3-(Benzyloxy)pyrazine-2-carbaldehyde

Cat. No. B070897
M. Wt: 214.22 g/mol
InChI Key: XBNAKXOGSCWZAK-UHFFFAOYSA-N
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Patent
US05843942

Procedure details

2-Benzyloxy-3-methylpyrazine (600 mg) was dissolved in 1,4-dioxane (12 mL), selenium dioxide (1 g) and water added (one drop) and the mixture heated at reflux for seventeen hours. The reaction mixture was allowed to cool to ambient temperature, filtered and the solvents removed. The residue was dissolved in water (30 mL), neutralised with aqueous sodium hydrogen carbonate solution (10%) and extracted with dichloromethane (3×40 mL), the organic phase was dried (MgSO4). After removal of the solvents the oil was purified by MPLC (15%ethyl acetate, hexane, silica) to give 2-benzyloxypyrazine-3-aldehyde (460 mg, mp 69.4° C.).
Name
2-Benzyloxy-3-methylpyrazine
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:14]([CH3:15])=[N:13][CH:12]=[CH:11][N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Se](=O)=[O:17].O>O1CCOCC1>[CH2:1]([O:8][C:9]1[C:14]([CH:15]=[O:17])=[N:13][CH:12]=[CH:11][N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
2-Benzyloxy-3-methylpyrazine
Quantity
600 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NC=CN=C1C
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for seventeen hours
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After removal of the solvents the oil
CUSTOM
Type
CUSTOM
Details
was purified by MPLC (15%ethyl acetate, hexane, silica)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC=CN=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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